REACTION_CXSMILES
|
CC([O-])=O.[NH4+].[BH3-][C:7]#[N:8].[Na+].[Br:10][C:11]1[C:12]2[CH2:19][CH2:18]C(=O)[C:13]=2[CH:14]=[N:15][CH:16]=1>CCO>[Br:10][C:11]1[C:12]2[CH2:19][CH2:18][CH:7]([NH2:8])[C:13]=2[CH:14]=[N:15][CH:16]=1 |f:0.1,2.3|
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Name
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|
Quantity
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4.8 g
|
Type
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reactant
|
Smiles
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CC(=O)[O-].[NH4+]
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Name
|
|
Quantity
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315 mg
|
Type
|
reactant
|
Smiles
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[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
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reactant
|
Smiles
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BrC=1C2=C(C=NC1)C(CC2)=O
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Name
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|
Quantity
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10 mL
|
Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the majority of EtOH was evaporated under reduced pressure, it
|
Type
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ADDITION
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Details
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was treated with aq. 2 N NaOH until pH>10
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Type
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EXTRACTION
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Details
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extracted with EtOAc (50 mL x2)
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Type
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CUSTOM
|
Details
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The combined organic layers were dried over anhy
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Type
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FILTRATION
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Details
|
Na2SO4, filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
4 min |
Name
|
|
Type
|
product
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Smiles
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BrC1=CN=CC=2C(CCC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |